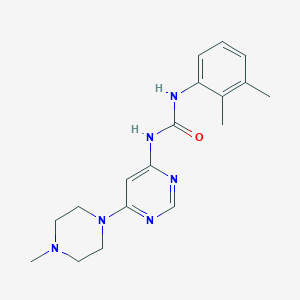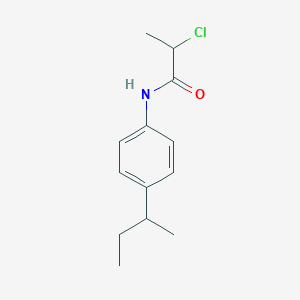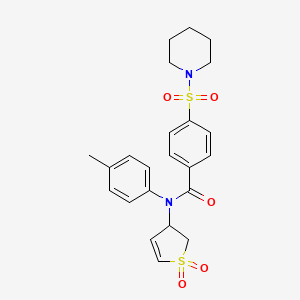![molecular formula C24H24ClN3OS2 B2556540 N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-(phenylthio)propanamide hydrochloride CAS No. 1216738-39-4](/img/structure/B2556540.png)
N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-(phenylthio)propanamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-(phenylthio)propanamide hydrochloride is a useful research compound. Its molecular formula is C24H24ClN3OS2 and its molecular weight is 470.05. The purity is usually 95%.
BenchChem offers high-quality N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-(phenylthio)propanamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-(phenylthio)propanamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Inhibitors and Biological Interactions
One significant application of complex compounds, such as the one , is their role as chemical inhibitors, particularly in the context of cytochrome P450 isoforms in human liver microsomes. The selectivity and potency of chemical inhibitors are crucial for understanding drug-drug interactions (DDIs) and predicting metabolic pathways. This understanding aids in the design of drugs with minimized adverse DDIs, enhancing patient safety and therapeutic efficacy. The study by Khojasteh et al. (2011) reviews potent and selective chemical inhibitors, underlining the importance of such compounds in deciphering the involvement of specific CYP isoforms in drug metabolism (Khojasteh, Prabhu, Kenny, Halladay, & Lu, 2011).
Pharmacological and Nutritional Effects
The pharmacological and nutritional effects of naturally occurring and synthetic compounds, including coumarins and their derivatives, have been extensively studied. These compounds exhibit a wide spectrum of bioactivities, such as antitumor, anti-inflammatory, antiviral, and antibacterial effects. Zhu and Jiang (2018) discuss the development of coumarin-based drugs and their structure-activity relationships, highlighting the potential of structural modification to prevent systemic side effects (Zhu & Jiang, 2018).
Role in Memory Processing and Cognitive Enhancement
Angiotensin IV and its derivatives are known for their involvement in memory processing and cognitive enhancement. These peptides exert their pro-cognitive effects through interactions with dopamine receptors, suggesting a nuanced mechanism of action that could inform the development of novel therapeutic strategies for cognitive disorders. Braszko (2010) discusses the mediation of these effects through dopamine (DA) receptors, proposing clinically relevant interactions between antipsychotic drugs and the renin-angiotensin system (RAS) affecting drugs (Braszko, 2010).
Antimicrobial Compounds from Cyanobacteria
The search for effective antimicrobials against multidrug-resistant pathogens has led to the exploration of non-conventional sources, including cyanobacteria. Cyanobacterial compounds have shown promise in their antibacterial, antifungal, and antimycobacterial activities, offering a rich source of new compounds with desirable biological activities. Swain, Paidesetty, and Padhy (2017) review the antimicrobial activities of cyanobacterial compounds, underscoring the potential of cyanobacteria as a diverse source for developing new pharmaceuticals (Swain, Paidesetty, & Padhy, 2017).
Propiedades
IUPAC Name |
N-(6-benzyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-3-phenylsulfanylpropanamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3OS2.ClH/c25-15-21-20-11-13-27(16-18-7-3-1-4-8-18)17-22(20)30-24(21)26-23(28)12-14-29-19-9-5-2-6-10-19;/h1-10H,11-14,16-17H2,(H,26,28);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGEDOXNTNIYDRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C(=C(S2)NC(=O)CCSC3=CC=CC=C3)C#N)CC4=CC=CC=C4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-(phenylthio)propanamide hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N,3,3-trimethylbutanamide](/img/structure/B2556457.png)
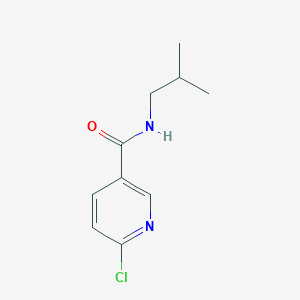
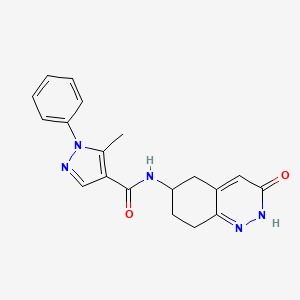
![9-(4-chlorophenyl)-3-[(2,5-dimethylphenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
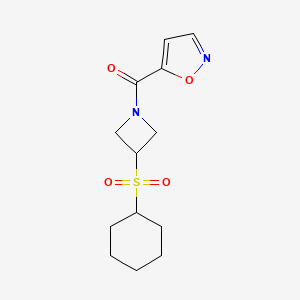
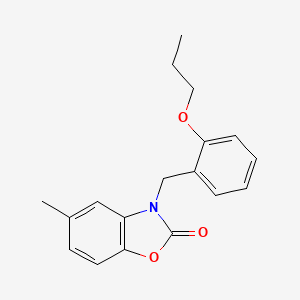
![rac-(1R,5R,6R)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B2556467.png)
![2-methoxy-5-(N-(octahydrobenzo[b][1,4]dioxin-6-yl)sulfamoyl)benzamide](/img/structure/B2556470.png)
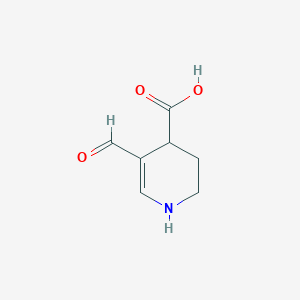
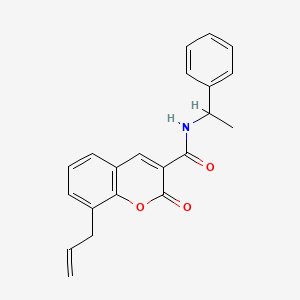
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-chloro-5-nitrobenzamide](/img/structure/B2556474.png)
